Technical Monograph: (1E)-3,3-Difluoro-1-nitroprop-1-ene (CAS 933994-01-5)
Technical Monograph: (1E)-3,3-Difluoro-1-nitroprop-1-ene (CAS 933994-01-5)
Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Synthesis, Reactivity, and Application of Fluorinated Nitroalkenes
Executive Summary: The Strategic Value of the Difluoromethyl Group
In the landscape of modern drug discovery, the "Fluorine Effect" is a cornerstone of lead optimization. While the trifluoromethyl (-CF₃) group is ubiquitous, the difluoromethyl (-CF₂H) group has emerged as a superior bioisostere for hydroxyl (-OH) and thiol (-SH) groups due to its unique ability to function as a lipophilic hydrogen bond donor.
(1E)-3,3-Difluoro-1-nitroprop-1-ene (CAS 933994-01-5) represents a critical building block for introducing this moiety. As an electron-deficient nitroalkene, it serves as a potent Michael acceptor and a dipolarophile, enabling the rapid construction of complex, fluorinated scaffolds such as pyrrolidines, isoxazolines, and
Chemical Profile and Properties[1][2][3][4][5][6][7][8]
The compound is a gem-difluorinated nitroalkene. Its reactivity is dominated by the strong electron-withdrawing nature of both the nitro group and the difluoromethyl group, which creates a highly electrophilic
Table 1: Physicochemical Specifications
| Property | Data / Description | Note |
| IUPAC Name | (1E)-3,3-Difluoro-1-nitroprop-1-ene | E-isomer is thermodynamically favored |
| CAS Number | 933994-01-5 | |
| Molecular Formula | C₃H₃F₂NO₂ | |
| Molecular Weight | 123.06 g/mol | |
| Appearance | Pale yellow liquid (predicted) | Typical of low-MW nitroalkenes |
| Boiling Point | ~110–120 °C (at 760 mmHg) | Extrapolated from trifluoro analog (bp 90-92°C) |
| Solubility | DCM, THF, Et₂O, MeCN | Hydrolytically unstable in basic aqueous media |
| Stability | Store at -20°C under inert atmosphere | Polymerizes upon prolonged exposure to base/heat |
Synthetic Methodology
The synthesis of (1E)-3,3-difluoro-1-nitroprop-1-ene follows the classical Henry Reaction (Nitroaldol) followed by Dehydration . This route is preferred over direct nitration of alkenes due to milder conditions and higher regiocontrol.
Protocol A: The Henry-Dehydration Sequence
Reagents:
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Precursor: Difluoroacetaldehyde ethyl hemiacetal (DFAEHA) or Difluoroacetaldehyde.
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Nucleophile: Nitromethane (MeNO₂).
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Base: Potassium carbonate (K₂CO₃) or catalytic alkoxide.
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Dehydrating Agent: Methanesulfonyl chloride (MsCl) with Triethylamine (Et₃N).
Step-by-Step Procedure:
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Nitroaldol Condensation:
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Charge a reaction vessel with DFAEHA (1.0 equiv) and Nitromethane (excess, 3-5 equiv) in solvent (e.g., THF or MeOH).
-
Add catalytic base (K₂CO₃, 0.1 equiv) at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Checkpoint: Monitor by TLC/NMR for the disappearance of the aldehyde. The intermediate is 1,1-difluoro-3-nitropropan-2-ol .
-
-
Dehydration (Elimination):
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Dissolve the crude nitroalcohol in dry DCM at -10°C.
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Add Et₃N (2.2 equiv) followed by dropwise addition of MsCl (1.1 equiv).
-
Allow to warm to 0°C. The mesylate intermediate forms and eliminates in situ.
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Purification: Rapid silica gel chromatography or vacuum distillation. Note: Nitroalkenes are sensitive to silica; use deactivated silica or neutral alumina if possible.
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Visualization: Synthesis Workflow
Figure 1: Two-step synthesis via Henry condensation and mesylate-mediated elimination.
Reactivity & Applications
The electron deficiency of the nitro group, augmented by the inductive effect of the difluoromethyl group, makes C1 highly electrophilic.
Conjugate Addition (Michael Reaction)
This is the primary mode of reactivity. Soft nucleophiles (thiols, malonates, amines) attack the
[3+2] Cycloaddition
The compound acts as a dipolarophile with 1,3-dipoles such as nitrones and nitrile oxides . This is a powerful route to isoxazolines , which are privileged scaffolds in antibiotic and anticancer drug discovery.[1] The regioselectivity is typically controlled by the nitro group, directing the oxygen of the dipole to the
Visualization: Mechanistic Pathways[11]
Figure 2: Divergent reactivity pathways: Conjugate addition vs. Cycloaddition.
Safety and Handling Guidelines
Warning: Nitroalkenes are potent lachrymators and skin irritants. They can cause severe respiratory irritation.
-
Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood.
-
PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory.
-
Storage: The compound is an energetic material precursor. Store cold (-20°C) and stabilized (e.g., with traces of acid to prevent polymerization initiated by base from glass surfaces).
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Disposal: Quench excess nitroalkene with aqueous sodium bisulfite (NaHSO₃) before disposal to form the water-soluble sulfonate adduct.
References
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Henry Reaction Mechanism & Applications
-
Synthesis of Trihalo-nitropropenes (Analogous Methodology)
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Reactivity in [3+2] Cycloadditions
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Jasiński, R. "The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides." Molecules (via PMC), 2021 . Link
- Context: Validates the electrophilic nature and regioselectivity of gem-halogen
-
-
Dehydration Protocols for Nitroalcohols
Sources
- 1. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Henry Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sci-rad.com [sci-rad.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
